REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:13][C:14]1[NH:15][CH:16]=[CH:17][N:18]=1.N1C2C(=CC=CC=2O)C=CC=1.C(=O)([O-])[O-].[K+].[K+].N#N.[OH-].[NH4+]>CS(C)=O.C(OCC)(=O)C.[Cu]I>[CH3:13][C:14]1[N:15]([C:2]2[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=2)[NH2:5])[CH:16]=[CH:17][N:18]=1 |f:3.4.5,7.8|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=C(C1)C(F)(F)F
|
Name
|
|
Quantity
|
847 mg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
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Name
|
|
Quantity
|
8.6 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
370 mg
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)O
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
CuI
|
Quantity
|
490 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to remove gas
|
Type
|
CUSTOM
|
Details
|
subjected to a reaction at 120° C. for 12 hours
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
washed with an aqueous sodium hydrogen carbonate solution (30 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The concentrated mixture was filtered with a silica column
|
Type
|
CUSTOM
|
Details
|
to remove copper impurities
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrated mixture was crystallized with ethyl acetate (3 mL) and n-hexane (30 mL)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CN1)C=1C=C(N)C=C(C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |